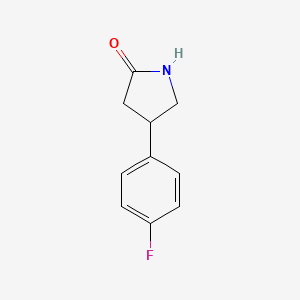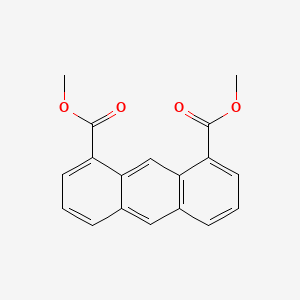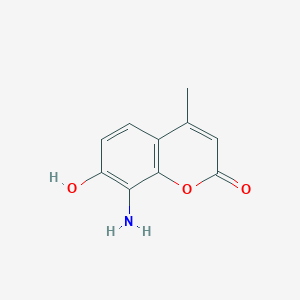
トリエチル4-ホスホノクロトネート
概要
説明
科学的研究の応用
Triethyl 4-phosphonocrotonate has several applications in scientific research:
作用機序
Target of Action
Triethyl 4-phosphonocrotonate is a chemical compound that has been used as a reactant in several biochemical reactions . Its primary targets include the HIV-1 reverse transcriptase , a key enzyme in the replication of the HIV-1 virus , and the GPR40 receptor , a G-protein coupled receptor that plays a role in the regulation of insulin secretion .
Mode of Action
Triethyl 4-phosphonocrotonate interacts with its targets by serving as a reactant in various biochemical reactions. For instance, it acts as a leaving group for DNA polymerization by HIV-1 reverse transcriptase . This means that it is involved in the process of DNA synthesis, which is crucial for the replication of the HIV-1 virus. In the case of the GPR40 receptor, Triethyl 4-phosphonocrotonate is used in the synthesis of orally bioavailable GPR40 agonists , which can stimulate the receptor and enhance insulin secretion.
Biochemical Pathways
The compound affects several biochemical pathways. It is used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 , an enzyme involved in the metabolism of phospholipids. It is also used in the preparation of mGlu4R agonists , which can modulate the activity of the metabotropic glutamate receptor 4 (mGlu4), a protein involved in the modulation of synaptic transmission in the central nervous system.
Pharmacokinetics
Its use in the synthesis of orally bioavailable gpr40 agonists suggests that compounds derived from it may have good bioavailability .
Result of Action
The molecular and cellular effects of Triethyl 4-phosphonocrotonate’s action depend on the specific biochemical reactions it is involved in. For example, in the case of HIV-1 reverse transcriptase, its use can lead to the synthesis of new DNA strands, facilitating the replication of the HIV-1 virus . When used in the synthesis of GPR40 agonists, it can enhance insulin secretion, potentially improving glycemic control .
生化学分析
Biochemical Properties
Triethyl 4-phosphonocrotonate plays a significant role in biochemical reactionsIt is used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .
Cellular Effects
It is known to be involved in the synthesis of orally bioavailable GPR40 agonists , which suggests it may influence cell signaling pathways.
Molecular Mechanism
The molecular mechanism of Triethyl 4-phosphonocrotonate involves its role as a reactant in various biochemical reactions. It is used in the stereoselective preparation of C1-C19 fragment of macrolide antibiotic aplyronine A using diastereoselective Nozaki-Hiyama-Kishi coupling reactions .
Metabolic Pathways
It is known to be used in the preparation of mGlu4R agonists , suggesting it may interact with enzymes or cofactors in these pathways.
準備方法
Synthetic Routes and Reaction Conditions: Triethyl 4-phosphonocrotonate can be synthesized through the reaction of ethyl 4-bromocrotonate with triethyl phosphite . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of triethyl 4-phosphonocrotonate generally follows the same principles as laboratory-scale synthesis, with adjustments for larger-scale operations .
化学反応の分析
Types of Reactions:
Substitution Reactions: Triethyl 4-phosphonocrotonate can undergo substitution reactions where the phosphonate group is replaced by other functional groups.
Addition Reactions: It can participate in addition reactions with various nucleophiles and electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols .
Addition Reactions: Reagents like Grignard reagents and organolithium compounds are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphonates.
Addition Reactions: Products include addition compounds with extended carbon chains.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
類似化合物との比較
- Triethyl phosphonoacetate
- Trimethyl phosphonoacetate
- Diethyl cyanomethylphosphonate
- Triethyl 2-phosphonopropionate
Uniqueness: Triethyl 4-phosphonocrotonate is unique due to its conjugated double bond and phosphonate group , which provide distinct reactivity compared to other phosphonates . This makes it particularly useful in stereoselective synthesis and biological studies .
特性
IUPAC Name |
ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLODBXSCRTXFG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42516-28-9, 10236-14-3 | |
| Record name | NSC100748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triethyl 4-phosphonocrotonate in the synthesis of hydroxylated piperidine and pyrrolidine systems?
A: Triethyl 4-phosphonocrotonate acts as a reagent in the Horner-Wadsworth-Emmons olefination reaction. This reaction is crucial for introducing a vinyl group adjacent to an epoxide, a key step in synthesizing the target hydroxylated piperidine and pyrrolidine systems [].
Q2: Can you elaborate on the importance of the Horner-Wadsworth-Emmons reaction in this synthesis?
A: The Horner-Wadsworth-Emmons reaction, utilizing triethyl 4-phosphonocrotonate, allows for the controlled formation of (E,E)-dienoates from aldehydes []. This stereoselectivity is important for subsequent steps in the synthesis, ultimately influencing the stereochemistry of the final hydroxylated piperidine and pyrrolidine products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)


![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)

